5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one

Carbamoyl transfer reagent Amide synthesis Combinatorial chemistry

Addressing the need for a bench-stable, non-phosgene carbamoyl transfer reagent, this zwitterionic imidazolium-5-olate salt replaces hazardous carbamoyl chlorides in route development. Key advantages: >100-fold rate acceleration over neutral carbamoylimidazoles in amide library synthesis; enables parallel solution-phase production with simple aqueous work-up, no chromatography; provides requisite N-3 regioselectivity in silyl-Hilbert-Johnson glycosylation for nucleoside analog programs.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 88100-21-4
Cat. No. B12921403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one
CAS88100-21-4
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(N=CN1)O
InChIInChI=1S/C6H9N3O2/c1-2-7-5(10)4-6(11)9-3-8-4/h3,11H,2H2,1H3,(H,7,10)(H,8,9)
InChIKeyRCPSOMPLBLVNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Structural Class


5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one, also cataloged as N-ethyl-5-hydroxy-1H-imidazole-4-carboxamide or 4-ethylcarbamoylimidazolium-5-olate, is a low-molecular-weight (155.15 g/mol) imidazole derivative belonging to the 5-hydroxyimidazole-4-carboxamide family . The compound exists as a zwitterionic imidazolium-5-olate salt, a structural feature that distinguishes it from neutral imidazole carboxamides and confers a distinctly different reactivity profile in carbamoyl transfer chemistry [1]. It is primarily sourced as a research chemical and synthetic building block, with no FDA or EMA drug approvals at the time of writing [2].

Why Related Carboxamides Cannot Substitute


Although numerous 5-hydroxyimidazole-4-carboxamide analogs share the same core heterocycle, the presence and position of the N-ethyl substituent on the carboxamide nitrogen, together with the zwitterionic imidazolium-5-olate state, create a unique combination of physicochemical and reactivity properties that are not replicated by non-ethylated, N-1 ethyl, or N-methyl analogs [1]. The imidazolium salt character drives a >100-fold rate acceleration in carbamoyl transfer reactions versus neutral carbamoylimidazoles, a kinetic advantage that cannot be achieved by simply substituting a non-zwitterionic analog [2]. Additionally, combinatorial chemistry workflows optimized for this specific carbamoylimidazolium salt will not produce identical yields or product purities if a different salt or neutral precursor is interchanged [3].

Quantitative Differentiation Evidence


Imidazolium Salt Reactivity Advantage

The target compound (as 4-ethylcarbamoylimidazolium-5-olate) belongs to the carbamoylimidazolium salt class. Kinetic studies on base-promoted hydrolysis demonstrate that carbamoylimidazolium salts undergo hydrolysis over one hundred times faster than their neutral carbamoylimidazole counterparts, due to the 'imidazolium effect' that lowers the activation barrier for nucleophilic attack [1]. This rate enhancement translates directly to higher yields in carbamoyl transfer reactions with amines, thiols, alcohols, and carboxylic acids under mild conditions without chromatographic purification [1].

Carbamoyl transfer reagent Amide synthesis Combinatorial chemistry

N-Ethyl Substitution Increases Hydrophilicity

Predicted LogP values show that the N-ethyl carboxamide substitution in the target compound (LogP = −0.4165) significantly increases hydrophilicity compared to the non-ethylated parent 5-hydroxy-1H-imidazole-4-carboxamide (LogP = −0.0855, CAS 56973-26-3), a difference of −0.331 log units [1] . This shift influences aqueous solubility and partitioning behavior relevant to both synthetic workup and any biological profiling.

Physicochemical property Lipophilicity ADME prediction

N-Ethyl Substitution Reduces PSA, Enhancing Permeability

The N-ethyl substitution reduces the topological polar surface area (tPSA) from 92.00 Ų (non-ethylated parent, CAS 56973-26-3) to 77.21 Ų for the target compound, a decrease of 14.79 Ų [1] . This brings the compound well within the commonly cited <90 Ų threshold for blood–brain barrier penetration and <140 Ų for oral bioavailability, whereas the parent compound sits exactly at 92 Ų—marginal for CNS penetration predictions [2].

Polar surface area Membrane permeability Drug-likeness

Regioisomer LogP Sign Reversal

The regioisomeric compound 1-ethyl-5-hydroxyimidazole-4-carboxamide (CAS 88100-18-9, N-1 ethyl isomer) exhibits a LogP of +0.4078, while the target compound (N-carboxamide ethyl) has a LogP of −0.4165—a reversal in sign representing a total difference of 0.8243 log units [1]. This logP sign inversion indicates the target compound is appreciably water-soluble (LogP < 0) whereas the N-1 isomer is lipophilic (LogP > 0), dictating fundamentally different behavior in biphasic systems, reversed-phase chromatography, and biological partitioning.

Isomer differentiation Regioisomer LogP

N-3 Regioselective Glycosylation via Zwitterion

In the silyl-Hilbert-Johnson glycosylation of 4-carbamoylimidazolium-5-olate (the core scaffold of which the target compound is an N-ethyl derivative), N-3 nucleosides are obtained as the major products, with N-1,N-bis-nucleosides as minor products [1]. This regiochemical outcome is dictated by the zwitterionic imidazolium-5-olate electronic structure and is not accessible from neutral imidazole-4-carboxamide analogs, making the 4-carbamoylimidazolium-5-olate scaffold uniquely suited for generating specific nucleoside regioisomers.

Nucleoside synthesis Regioselective glycosylation Silyl-Hilbert-Johnson reaction

Crystalline Stability Advantage over Carbamoyl Chlorides

Carbamoylimidazolium salts, including the 4-ethylcarbamoylimidazolium-5-olate class, are reported as crystalline, room-temperature-stable solids suitable for long-term storage, in marked contrast to the widely used but highly reactive and hydrolysis-prone carbamoyl chlorides, which lack commercial availability for many substitution patterns and require phosgene for synthesis [1]. This stability advantage is intrinsic to the imidazolium salt form and applies to the target compound as a member of this reagent class.

Reagent stability Storage Carbamoyl chloride alternative

Validated Application Scenarios


Combinatorial Amide Synthesis via Carbamoyl Transfer

The target compound, as a carbamoylimidazolium salt, enables parallel solution-phase synthesis of diverse amide libraries from carboxylic acids under mild conditions, yielding amide products in high purity after simple aqueous work-up without chromatography [1]. The >100-fold rate acceleration versus neutral carbamoylimidazole intermediates ensures that library production is not rate-limited by slow carbamoyl transfer, a critical advantage when screening hundreds of acid–amine combinations in a single campaign.

N-3 Regioselective Imidazole Nucleoside Synthesis

For medicinal chemistry programs developing imidazole-based nucleoside analogs (e.g., mizoribine-related scaffolds), the 4-carbamoylimidazolium-5-olate motif provides the requisite N-3 regioselectivity in silyl-Hilbert-Johnson glycosylation that neutral carboxamide analogs cannot replicate [2]. The N-ethyl substitution on the target compound additionally modulates the physicochemical profile (LogP −0.42, PSA 77.21 Ų) of the resulting nucleoside scaffold, which can be leveraged in ADME property optimization.

Reagent Sourcing When Isomeric Purity Matters

The pronounced physicochemical difference between the N-carboxamide ethyl isomer (target, LogP −0.42) and the N-1 ethyl isomer (LogP +0.41) means that procurement of the correct regioisomer is non-negotiable for any protocol specifying aqueous extraction sequences, reversed-phase flash chromatography, or biological assay formats sensitive to compound lipophilicity [3]. QC acceptance criteria should require verification of the substitution pattern by ¹H NMR or HPLC retention time comparison against the known isomer.

Safe and Scalable Carbamoylation in Process Chemistry

Process chemistry groups seeking to replace hazardous carbamoyl chlorides (phosgene-derived, moisture-sensitive, limited shelf-life) with a bench-stable, crystalline alternative can adopt the carbamoylimidazolium-5-olate class, including the N-ethyl variant, for carbamoylation steps in route development [4]. The documented ambient stability over months reduces procurement frequency and eliminates the safety infrastructure required for phosgene handling.

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